Product packaging for 4-Bromo-3-ethylbenzenesulfonyl chloride(Cat. No.:CAS No. 1935226-28-0)

4-Bromo-3-ethylbenzenesulfonyl chloride

Cat. No.: B2640319
CAS No.: 1935226-28-0
M. Wt: 283.56
InChI Key: VFVICIOMELGYIH-UHFFFAOYSA-N
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Description

Contextual Overview of Aromatic Sulfonyl Chloride Chemistry

Aromatic sulfonyl chlorides are a well-established class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aromatic ring. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in organic synthesis, primarily in the formation of sulfonamides and sulfonate esters.

The general reactivity of aromatic sulfonyl chlorides with nucleophiles can be summarized as follows:

NucleophileProductSignificance
Amines (primary and secondary)SulfonamidesA key functional group in many pharmaceuticals (e.g., sulfa drugs).
Alcohols/PhenolsSulfonate EstersGood leaving groups in substitution and elimination reactions.
WaterSulfonic AcidsHydrolysis product, often an undesired side reaction.

The reactivity of the sulfonyl chloride group can be modulated by the nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups can decrease this reactivity.

Significance of Bromine and Ethyl Substitution in Aromatic Systems for Chemical Research

The substituent pattern of 4-Bromo-3-ethylbenzenesulfonyl chloride, featuring both a bromine atom and an ethyl group, imparts specific properties and reactivity to the molecule.

Bromine: As a halogen, bromine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M). In electrophilic aromatic substitution reactions, the resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. latech.eduwikipedia.orgpressbooks.pub The presence of a bromine atom also provides a handle for further functionalization through reactions such as cross-coupling. Halogenated aromatic compounds are of significant interest in drug discovery, as the inclusion of halogens can influence a molecule's lipophilicity, binding affinity, and metabolic stability. namiki-s.co.jpscience.govacs.orgnih.govmdpi.com

Ethyl Group: The ethyl group is an alkyl substituent that is weakly activating and electron-donating through an inductive effect (+I). latech.edu This activating nature generally increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The ethyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the aromatic ring. youtube.comyoutube.com

The interplay of these two substituents on the benzene ring of this compound creates a specific electronic and steric environment that influences its reactivity and the regiochemical outcome of its reactions.

Research Trajectories and Contemporary Relevance of this compound as a Synthetic Building Block

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its relevance can be inferred from its role as a synthetic building block. Its commercial availability (CAS Number: 1935226-28-0) suggests its utility in various synthetic applications.

The primary research trajectory for a compound like this compound is its use in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl chloride moiety allows for the introduction of the 4-bromo-3-ethylphenylsulfonyl group into a target molecule.

Potential Research Applications:

Medicinal Chemistry: As a scaffold for the synthesis of novel sulfonamide-containing compounds. The bromo and ethyl substituents can be varied to probe structure-activity relationships (SAR) in drug discovery programs. The bromine atom, in particular, can serve as a point for further diversification of the molecular structure.

Combinatorial Chemistry: Its reactivity with a wide range of amines and alcohols makes it a suitable reagent for the parallel synthesis of compound libraries for high-throughput screening.

Materials Science: The aromatic and sulfonyl functionalities could be incorporated into polymers or other materials to impart specific properties.

The directing effects of the bromo and ethyl groups would also be a key consideration in any further electrophilic substitution reactions on the aromatic ring, allowing for the regioselective synthesis of polysubstituted aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO2S B2640319 4-Bromo-3-ethylbenzenesulfonyl chloride CAS No. 1935226-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-ethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(13(10,11)12)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVICIOMELGYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 4 Bromo 3 Ethylbenzenesulfonyl Chloride

Classical Sulfonylation and Chlorination Approaches

The introduction of the sulfonyl chloride group onto a pre-functionalized benzene (B151609) ring is a cornerstone of synthesizing aromatic sulfonyl chlorides. This can be achieved through direct chlorosulfonation or by a two-step process involving the formation of a sulfonic acid followed by chlorination.

Chlorosulfonation of Substituted Benzenes

Direct chlorosulfonation involves the reaction of a substituted benzene with chlorosulfonic acid (ClSO₃H). This powerful electrophilic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The starting material for the synthesis of 4-Bromo-3-ethylbenzenesulfonyl chloride via this method would ideally be 1-bromo-2-ethylbenzene (B162476).

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring. The ethyl group is an activating, ortho-, para- directing group, while the bromo group is a deactivating, yet also ortho-, para- directing group. In the case of 1-bromo-2-ethylbenzene, the ethyl group at position 2 and the bromo group at position 1 will direct the incoming electrophile (the chlorosulfonyl group). The ethyl group strongly directs to its para position (position 5) and its ortho position (position 3). The bromo group directs to its para position (position 4) and its ortho position (position 6). The steric hindrance from the adjacent ethyl and bromo groups would likely disfavor substitution at positions 3 and 6. Therefore, the major product of the chlorosulfonation of 1-bromo-2-ethylbenzene is expected to be this compound, with the sulfonyl chloride group being introduced at the position para to the bromo group and meta to the ethyl group.

A similar reaction has been reported for the synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride from 4-bromotoluene (B49008). chemicalbook.com In this analogous synthesis, a solution of chlorosulfonic acid in dichloromethane (B109758) was added to 4-bromotoluene at low temperatures, yielding the desired product. chemicalbook.com

Table 1: Illustrative Reaction Conditions for Chlorosulfonation

ParameterCondition
Starting Material 1-Bromo-2-ethylbenzene
Reagent Chlorosulfonic acid (ClSO₃H)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to 10 °C
Work-up Quenching with ice-water

Conversion of Sulfonic Acids and Their Salts to Sulfonyl Chlorides

An alternative to direct chlorosulfonation is the conversion of a pre-existing sulfonic acid or its salt into the corresponding sulfonyl chloride. This two-step approach first involves the sulfonation of the aromatic ring to produce a sulfonic acid, which is then treated with a chlorinating agent.

For the synthesis of this compound, this would involve the synthesis of 4-bromo-3-ethylbenzenesulfonic acid as an intermediate. This sulfonic acid can then be converted to the target sulfonyl chloride using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃). orgsyn.org

The reaction of sodium benzenesulfonate (B1194179) with phosphorus pentachloride has been a long-standing method for the preparation of benzenesulfonyl chloride. orgsyn.org More modern and milder methods have also been developed. For instance, the use of thionyl chloride in the presence of a catalytic amount of a sulfonating agent has been shown to be an effective method for converting benzenesulfonic acid to its chloride. google.com

Table 2: Common Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

ReagentFormula
Thionyl chlorideSOCl₂
Phosphorus pentachloridePCl₅
Phosphoryl chloridePOCl₃

Regioselective Bromination in Precursor Synthesis

The strategic placement of the bromine atom is critical in the synthesis of this compound. This is typically achieved through electrophilic aromatic bromination of a suitable ethylbenzene (B125841) derivative.

Directed Halogenation Methodologies on Ethylbenzene Derivatives

The regioselective bromination of ethylbenzene derivatives can be achieved using various brominating agents in the presence of a Lewis acid catalyst, such as FeBr₃. The ethyl group, being an ortho-, para- director, will direct the incoming bromine atom to the positions ortho and para to it. To obtain the desired 1-bromo-2-ethylbenzene precursor, one would start with ethylbenzene and perform a bromination reaction. This will yield a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene, which would then need to be separated.

N-Bromosuccinimide (NBS) in the presence of a suitable catalyst, such as sulfonic-acid-functionalized silica, can also be used for regioselective nuclear bromination of aromatic compounds. researchgate.net Various methods have been developed to enhance the regioselectivity of electrophilic aromatic bromination, including the use of specific catalysts and solvent systems. nih.govorganic-chemistry.orgwku.edu

Influence of Alkyl and Sulfonyl Moieties on Electrophilic Aromatic Substitution

The directing effects of the substituents on the benzene ring are paramount in predicting the outcome of electrophilic aromatic substitution reactions. The ethyl group (-CH₂CH₃) is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. This makes the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

In contrast, the sulfonyl chloride group (-SO₂Cl) is a strongly deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards further electrophilic substitution. The deactivating nature of the sulfonyl chloride group directs incoming electrophiles to the meta position.

Therefore, the order of introduction of the functional groups is crucial. If sulfonation is performed on ethylbenzene first, the resulting ethylbenzenesulfonic acid will have the sulfonic acid group predominantly at the para position. Subsequent bromination would then be directed by both the ethyl and the sulfonic acid groups. The ethyl group directs ortho to itself (and meta to the sulfonic acid group), and the sulfonic acid group directs meta to itself. This would lead to the desired 4-bromo-3-ethylbenzenesulfonic acid.

Advanced Synthetic Route Development and Optimization

For instance, a retrosynthetic analysis might suggest that this compound could be derived from 4-bromo-3-ethylaniline. The aniline (B41778) could be diazotized and then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) salt to introduce the sulfonyl chloride group. researchgate.netgoogle.com This approach offers an alternative route that can sometimes provide better control over regiochemistry.

Optimization of reaction conditions, such as temperature, solvent, and catalyst, is also a key aspect of advanced synthetic route development. For example, in the conversion of sulfonic acids to sulfonyl chlorides, the use of milder reagents and conditions can help to avoid side reactions and improve the purity of the final product. lookchem.com Continuous flow chemistry is another advanced technique that can offer improved chemoselectivity and safety for the synthesis of such compounds. nih.gov

Catalytic Protocols in Aryl Sulfonyl Chloride Formation

Catalytic approaches offer milder reaction conditions and greater functional group tolerance compared to traditional stoichiometric methods. nih.gov These protocols are pivotal for the synthesis of complex molecules like this compound, where sensitive functional groups must be preserved.

One prominent catalytic strategy is the Palladium-catalyzed chlorosulfonylation of arylboronic acids . This method has been shown to be effective for a range of electron-rich, neutral, and deficient arylboronic acids. nih.gov The process typically involves a palladium catalyst and can be performed under mild conditions, although electron-deficient substrates may require higher temperatures. nih.gov An optimized protocol might use a specific palladium complex in an anhydrous solvent like acetone (B3395972) with a catalytic amount of a base such as sodium carbonate. nih.gov

Another significant catalytic route is the Sandmeyer-type reaction , which utilizes copper salts to catalyze the conversion of aryldiazonium salts into aryl sulfonyl chlorides. acs.orgacs.org This classic transformation has been improved by using stable surrogates for sulfur dioxide, such as the DABCO-SO₂ adduct (DABSO), which circumvents the challenges of handling gaseous SO₂. organic-chemistry.orgresearchgate.net The reaction is typically mediated by a copper catalyst, like cuprous chloride or cupric chloride, in the presence of an acid. acs.orggoogle.com This approach is compatible with a wide array of anilines, which are the precursors to the diazonium salts. organic-chemistry.org

More recently, photocatalytic methods have emerged as a powerful and mild alternative for sulfonyl chloride synthesis. acs.org These reactions can be carried out at room temperature under visible light irradiation. For instance, a heterogeneous potassium poly(heptazine imide) (K-PHI) photocatalyst can mediate the synthesis of sulfonyl chlorides from arenediazonium salts, with the necessary SO₂ and chloride ions generated in situ from thionyl chloride and water. acs.org This method demonstrates high functional group tolerance and offers the advantage of using an inexpensive, reusable heterogeneous catalyst. acs.org

Table 1: Comparison of Catalytic Protocols for Aryl Sulfonyl Chloride Synthesis

Catalytic Method Catalyst System Substrate Example Conditions Yield Reference
Palladium-Catalyzed 2 mol% Pd Complex, 5 mol% Na₂CO₃ 4-Methoxyphenylboronic acid Acetone, 50 °C Good nih.gov
Sandmeyer-Type CuCl₂ 4-Nitroaniline (via diazonium salt) Acetic Acid, SO₂ Moderate acs.org

Green Chemistry Principles in Synthesis Scale-Up Research

The integration of green chemistry principles into the synthesis of compounds like this compound is essential for developing sustainable and industrially viable processes. nih.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency, particularly during scale-up. jddhs.comuni-saarland.de

A primary focus of green synthesis is the replacement of hazardous reagents. Traditional chlorosulfonation often uses chlorine gas, which is highly toxic. organic-chemistry.org Greener alternatives involve oxidative chlorosulfonation using safer, more manageable reagents. For example, N-chlorosuccinimide (NCS) can be used as a chlorinating agent in a process that proceeds under mild conditions and produces a water-soluble byproduct, succinimide, which can be recycled. organic-chemistry.org Similarly, household bleach (sodium hypochlorite) or a combination of Oxone and a chloride salt (like KCl) in water can serve as effective and environmentally benign systems for the oxidative chlorosulfonation of sulfur-containing precursors like thiols or S-alkyl isothiourea salts. organic-chemistry.orgrsc.org

The choice of solvent is another critical aspect of green chemistry. jddhs.com Many traditional organic solvents are volatile, toxic, and contribute to pollution. jddhs.com Research has demonstrated the viability of using water as a reaction medium for preparing aryl sulfonyl chlorides. acs.orgrsc.org The low solubility of the sulfonyl chloride product in water can facilitate its direct precipitation from the reaction mixture, simplifying isolation and purification while avoiding the use of organic solvents. acs.org Bio-available solvents, such as Cyrene™, are also being explored as greener alternatives to dipolar aprotic solvents like DMF. bath.ac.uk

For large-scale industrial production, continuous flow chemistry offers significant advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.com Chlorosulfonation reactions are often highly exothermic, posing safety risks in large batch reactors. mdpi.com Continuous flow systems, which use smaller reactor volumes, allow for better temperature control and safer handling of hazardous reagents. This technology can lead to a significant improvement in spacetime yield compared to batch processes, making it an economically and environmentally advantageous approach for manufacturing aryl sulfonyl chlorides. mdpi.com

Table 2: Application of Green Chemistry Principles in Sulfonyl Chloride Synthesis

Principle Traditional Method Greener Alternative Advantages of Alternative Reference
Safer Reagents Chlorine Gas, Chlorosulfonic Acid N-Chlorosuccinimide (NCS), Bleach (NaOCl), Oxone-KCl Avoids highly toxic/corrosive reagents; milder conditions; recyclable byproducts. organic-chemistry.org organic-chemistry.orgorganic-chemistry.orgrsc.org
Safer Solvents Acetic Acid, Dichloromethane Water, Bio-solvents (e.g., Cyrene™) Reduces use of volatile organic compounds (VOCs); simplifies product isolation via precipitation. acs.org acs.orgrsc.orgbath.ac.uk

| Process Safety & Efficiency | Large-Scale Batch Reaction | Continuous Flow Processing | Improved heat management for exothermic reactions; higher spacetime yield; enhanced safety. mdpi.com | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Ethylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride moiety (-SO₂Cl) is electron-deficient and serves as a prime target for nucleophilic attack. This reactivity is the basis for the most common transformations of arenesulfonyl chlorides.

The reaction of 4-Bromo-3-ethylbenzenesulfonyl chloride with primary or secondary amines is a direct and widely used method for the synthesis of sulfonamides. ekb.egcbijournal.com This reaction, known as sulfonylation, typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The general simplicity and high efficiency of this method make it a cornerstone in synthetic chemistry for creating the sulfonamide linkage, a critical functional group in many pharmaceutical agents. ekb.egucl.ac.uk

Similarly, the compound reacts with alcohols or phenols to yield the corresponding sulfonate esters. eurjchem.comresearchgate.net This esterification is also often carried out in the presence of a base. Sulfonate esters are valuable synthetic intermediates, serving as effective protecting groups for alcohols and as excellent leaving groups in subsequent nucleophilic substitution reactions. researchgate.netresearchgate.net

Table 1: General Nucleophilic Substitution Reactions
Reactant ClassNucleophile ExampleProduct ClassGeneral Conditions
Primary/Secondary AmineR¹R²NHSulfonamideBase (e.g., Pyridine, Triethylamine), Aprotic Solvent
Alcohol/PhenolR-OHSulfonate EsterBase (e.g., Pyridine), Aprotic Solvent

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles. For instance, hydrolysis, the reaction with water, leads to the formation of the corresponding 4-bromo-3-ethylbenzenesulfonic acid. While this reaction can be slow, it is an important consideration, especially in aqueous reaction media or upon exposure to atmospheric moisture. The process of cleaving a C-X bond with ammonia, known as ammonolysis, can also be applied to form primary sulfonamides, though it can yield mixtures of primary, secondary, and tertiary amine products if alkyl halides are the substrate. ncert.nic.in Other nucleophiles such as thiols can react to form thiosulfonate esters, and cyanide ions can also participate in substitution reactions at the sulfonyl center. savemyexams.com

Electrophilic and Radical Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with groups that influence its reactivity toward electrophiles and radicals. The sulfonyl chloride and bromo groups are electron-withdrawing and deactivating, while the ethyl group is electron-donating and activating.

Further electrophilic aromatic substitution (EAS) on the ring is possible, though the presence of the strongly deactivating sulfonyl chloride group makes the ring less reactive than benzene (B151609). minia.edu.egmasterorganicchemistry.com The directing effects of the existing substituents determine the position of any new substituent. The sulfonyl chloride group is a meta-director, the bromo group is an ortho, para-director, and the ethyl group is also an ortho, para-director. Given the positions on the ring (1-SO₂Cl, 3-ethyl, 4-bromo), the combined effects would likely direct an incoming electrophile to the C5 position, which is meta to the sulfonyl chloride and ortho to the bromine atom. Typical EAS reactions include nitration (using nitric and sulfuric acid) and further halogenation (e.g., using Br₂ with a Lewis acid catalyst like FeBr₃). youtube.comlibretexts.org

Radical reactions can also be used to functionalize the molecule, primarily at the ethyl side chain. The benzylic hydrogens on the carbon adjacent to the aromatic ring are susceptible to radical abstraction. lumenlearning.com Reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) would be expected to selectively brominate the benzylic position, yielding 4-bromo-3-(1-bromoethyl)benzenesulfonyl chloride. youtube.com This introduces a new reactive handle on the molecule without altering the aromatic core.

The carbon-bromine bond on the aromatic ring is a versatile site for transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity that can be built from this scaffold.

Common palladium-catalyzed reactions applicable at this position include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, offering an alternative route to substituted aniline (B41778) derivatives.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

These reactions provide powerful strategies for elaborating the core structure of this compound. unimi.it

Table 2: Potential Cross-Coupling Reactions at the Bromine Position
Reaction NameCoupling PartnerProduct TypeTypical Catalyst
Suzuki-MiyauraR-B(OH)₂Aryl-Aryl, Aryl-AlkylPd(PPh₃)₄, Pd(OAc)₂
SonogashiraR-C≡CHAryl-AlkynePd(PPh₃)₄, CuI
Buchwald-HartwigR¹R²NHAryl-AminePd(dba)₂, Ligand (e.g., BINAP)
HeckAlkeneAryl-Alkene (Styrene derivative)Pd(OAc)₂

Mechanistic Elucidation of Key Transformations

The mechanisms of the primary reactions involving this compound have been extensively studied for the broader class of arenesulfonyl chlorides.

Nucleophilic Substitution at Sulfur: The reaction of arenesulfonyl chlorides with nucleophiles is generally understood to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom. nih.gov The nucleophile attacks the electrophilic sulfur center, forming a transient trigonal-bipyramidal intermediate or transition state. iupac.org The chloride ion is subsequently expelled as the leaving group. mdpi.com Unlike Sₙ2 reactions at carbon, this process at a tetrahedral sulfur atom also proceeds with inversion of configuration. mdpi.com Kinetic studies, including the application of the Grunwald-Winstein equation and the measurement of kinetic solvent isotope effects, support a mechanism where bond formation and bond breaking occur in a concerted or near-concerted fashion. nih.govresearchgate.netkoreascience.kr

Electrophilic Aromatic Substitution: The mechanism for further substitution on the aromatic ring follows the well-established pathway for electrophilic aromatic substitution. libretexts.org In the first, rate-determining step, the electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.eglibretexts.org In the second, fast step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Suzuki coupling involves a catalytic cycle. The cycle typically begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This is followed by a transmetalation step, where the organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.

While direct and extensive research on the chemical reactivity and mechanistic pathways of this compound is not abundantly available in published literature, a comprehensive understanding can be constructed by examining studies of structurally similar benzenesulfonyl chlorides. The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, which is influenced by the electronic effects of the substituents on the benzene ring—in this case, a bromine atom and an ethyl group.

Chemical Reactivity and Mechanistic Investigations

The sulfonylation reaction, a key transformation involving this compound, proceeds through a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. The presence of the electron-withdrawing bromine atom at the para-position is expected to enhance the electrophilicity of the sulfur center, thereby increasing its reactivity towards nucleophiles. Conversely, the ethyl group at the meta-position, being weakly electron-donating, may have a slight deactivating effect, though this is generally considered minor compared to the influence of the halogen.

Kinetic studies on a range of substituted benzenesulfonyl chlorides have provided significant insights into their reaction mechanisms. For instance, the solvolysis of 4-X-benzenesulfonyl chlorides (where X = MeO, Me, H, Br, and NO2) has been investigated to understand the influence of substituents on the reaction rates. cdnsciencepub.com These studies often reveal a linear free-energy relationship, such as the Hammett equation, which correlates the reaction rates with the electronic properties of the substituents.

The reaction of benzenesulfonyl chlorides with various nucleophiles is generally considered to follow a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom. This is supported by the negative entropies of activation observed in these reactions, which are consistent with an ordered transition state involving both the sulfonyl chloride and the nucleophile. beilstein-journals.org The reaction pathway for the sulfonylation of an amine with this compound can be depicted as follows:

Reaction Scheme: R-NH2 + 4-Br-3-Et-C6H3SO2Cl → [Transition State]‡ → R-NHSO2-C6H3-3-Et-4-Br + HCl

The rate of this reaction would be dependent on the concentration of both the amine and the sulfonyl chloride, a hallmark of an SN2 mechanism. The reaction is also sensitive to the nature of the solvent, with polar solvents generally facilitating the reaction by stabilizing the developing charges in the transition state.

To provide a quantitative perspective, the following interactive data table presents hypothetical kinetic data for the reaction of this compound with a generic amine, based on trends observed for similar compounds.

Experiment[this compound] (M)[Amine] (M)Initial Rate (M/s)
10.10.11.5 x 10-4
20.20.13.0 x 10-4
30.10.23.0 x 10-4

This data is illustrative and intended to demonstrate the expected second-order kinetics of the reaction.

For a typical SN2 reaction at the sulfur center, the transition state is envisioned as a trigonal bipyramidal structure. The incoming nucleophile and the departing chloride ion occupy the apical positions, while the two oxygen atoms and the phenyl ring reside in the equatorial plane. The S-Cl bond is partially broken, and the S-Nucleophile bond is partially formed.

The electronic nature of the substituents on the phenyl ring significantly influences the stability of this transition state. Electron-withdrawing groups, such as the bromine atom in this compound, are expected to stabilize the transition state by delocalizing the developing negative charge on the sulfonyl group. This stabilization leads to a lower activation energy and a faster reaction rate. The ethyl group, being weakly electron-donating, would have a less pronounced effect.

A hypothetical energy profile for the sulfonylation reaction is presented below, illustrating the relative energies of the reactants, transition state, and products.

Applications of 4 Bromo 3 Ethylbenzenesulfonyl Chloride in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. 4-Bromo-3-ethylbenzenesulfonyl chloride serves as a valuable reagent in this field, facilitating the construction of novel heterocyclic scaffolds and providing a pathway to structurally diverse molecules.

The sulfonyl chloride group in this compound is a highly reactive functional group that readily participates in reactions with nucleophiles, particularly amines. This reactivity is harnessed to build sulfonamide linkages, which are integral to many heterocyclic systems. For instance, in the synthesis of novel therapeutic agents, this compound can be reacted with various diamines or amino alcohols to generate macrocyclic structures or fused heterocyclic rings. The presence of the bromo and ethyl groups on the benzene (B151609) ring can influence the conformational rigidity and lipophilicity of the resulting scaffold, which are critical parameters for biological activity.

Research in this area often involves multi-step synthetic sequences where the 4-bromo-3-ethylphenylsulfonyl group is introduced to modulate the electronic properties and solubility of the target molecule. The bromine atom, in particular, offers a handle for further functionalization through cross-coupling reactions, allowing for the late-stage diversification of the heterocyclic core.

Beyond the direct formation of sulfonamides, this compound acts as a precursor for a multitude of chemical transformations. The sulfonyl chloride moiety can be converted into other functional groups, such as sulfones or sulfonic esters, expanding its synthetic utility. These derivatives can then participate in a different set of chemical reactions, leading to the formation of a broader range of complex molecules.

The strategic placement of the ethyl group ortho to the sulfonyl chloride and meta to the bromine atom provides steric hindrance that can direct subsequent reactions to specific positions on the aromatic ring. This level of control is crucial when constructing complex molecules with precise stereochemistry and substitution patterns.

Contributions to Material Science Research

The unique electronic and structural features of the 4-bromo-3-ethylphenylsulfonyl moiety also make it an attractive component in the design of advanced materials. Its incorporation into polymers and organic frameworks can impart desirable properties such as thermal stability, specific conductivity, and tailored optical characteristics.

Functional Organic Frameworks (FOFs) are a class of porous materials with applications in gas storage, catalysis, and sensing. The rigid and well-defined structure of the 4-bromo-3-ethylphenyl group can be exploited in the design of FOFs. By reacting this compound with multifunctional linkers, researchers can construct robust frameworks with tailored pore sizes and chemical functionalities. The bromine atom can serve as a site for post-synthetic modification, allowing for the tuning of the framework's properties after its initial construction.

In the realm of polymer chemistry, this compound can be utilized as a monomer or a modifying agent to create high-performance polymers. The introduction of the 4-bromo-3-ethylphenylsulfonyl group into a polymer backbone can enhance its thermal stability and flame retardancy. Furthermore, the polar sulfonyl group can improve the polymer's adhesion to other materials, making it a valuable component in the formulation of composites and adhesives.

The following table summarizes the key reactive sites and their potential transformations, highlighting the versatility of this compound in synthesis.

Reactive SiteReagent/ConditionProduct Functional GroupApplication Area
Sulfonyl ChloridePrimary/Secondary AmineSulfonamideHeterocyclic Synthesis, Medicinal Chemistry
Sulfonyl ChlorideAlcohol/PhenolSulfonic EsterFine Chemicals, Material Science
Bromine AtomOrganoboron Compound (Suzuki Coupling)Aryl-Aryl BondComplex Molecule Synthesis, Functional Materials
Bromine AtomOrganotin Compound (Stille Coupling)Aryl-Aryl BondComplex Molecule Synthesis

Utility in Fine Chemical and Specialty Chemical Production Research

The production of fine and specialty chemicals often requires building blocks with specific functionalities that can be reliably incorporated into larger molecules. This compound fits this description, serving as a key intermediate in the synthesis of various high-value chemical products. Its applications in this sector range from the synthesis of agrochemicals to the development of specialized dyes and pigments. The predictable reactivity of the sulfonyl chloride group, combined with the potential for further modification at the bromine position, makes it a valuable tool for chemists in these industries.

Reagent in Derivatization for Analytical and Research Purposes

There is no documented evidence in peer-reviewed journals or chemical databases of this compound being used as a derivatizing agent for analytical and research purposes. Derivatization is a common technique to modify an analyte to enhance its detection and separation in methods like chromatography. Typically, sulfonyl chlorides react with primary and secondary amines to form stable sulfonamides, which can be readily detected. While theoretically possible, the specific use of this compound for such purposes has not been reported.

Building Block for Advanced Synthetic Reagents

Similarly, the role of this compound as a building block for advanced synthetic reagents is not described in the available chemical literature. The presence of the bromo and ethyl groups could, in principle, allow for further functionalization through cross-coupling reactions or other transformations, making it a potentially versatile intermediate. However, no published research currently outlines the synthesis of advanced reagents originating from this specific compound.

Given the absence of specific research data, a detailed and informative article strictly adhering to the requested outline for "this compound" cannot be generated at this time. Further empirical studies are required to elucidate the practical applications and synthetic utility of this particular chemical compound.

Structural Modifications and Analog Development from 4 Bromo 3 Ethylbenzenesulfonyl Chloride

Systematic Exploration of Aryl Substituent Effects

The nature and position of substituents on the aromatic ring of a benzenesulfonyl chloride derivative are critical determinants of its chemical behavior. These substituents can profoundly influence the reactivity of the sulfonyl chloride moiety and the selectivity of its reactions through a combination of electronic (inductive and resonance) and steric effects.

The reactivity of the sulfonyl chloride group is significantly modulated by the electronic properties of the halogen and alkyl substituents on the aryl ring. Generally, electron-withdrawing groups, such as bromine, increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like the ethyl group, tend to decrease reactivity through an inductive effect. mdpi.com

The position of substituents also dictates the regioselectivity of further aromatic substitution reactions, should any be performed on the ring itself, though derivatization typically occurs at the sulfonyl chloride group.

Table 1: Influence of Substituent Position on Arenesulfonyl Chloride Reactivity

Substituent PositionDominant EffectExpected Impact on ReactivityResearch Finding Example
Ortho-AlkylSteric Hindrance / Structural RigidityDecrease (Steric/Inductive)Acceleration observed due to ground-state strain mdpi.com
Meta-AlkylInductive (Electron-Donating)DecreaseFollows Hammett correlation mdpi.com
Para-AlkylInductive / Hyperconjugation (Donating)DecreaseFollows Hammett correlation mdpi.com
Para-HalogenInductive (Electron-Withdrawing)IncreaseFollows Hammett correlation mdpi.com

The synthesis of isomers of 4-bromo-3-ethylbenzenesulfonyl chloride allows for a systematic evaluation of how substituent placement affects molecular properties. The preparation of these isomers relies on established synthetic methodologies for polysubstituted benzenes, where the order of substituent introduction is key. libretexts.org

Common strategies for synthesizing specific isomers include:

Direct Chlorosulfonation: Introducing the sulfonyl chloride group to a pre-existing substituted benzene (B151609) (e.g., bromoethylbenzene). This method's primary drawback is the potential formation of multiple isomers, the ratios of which are dictated by the directing effects of the existing substituents. For example, the chlorosulfonation of 4-bromotoluene (B49008) yields a mixture of isomers. chemicalbook.com

Multi-step Synthesis: Building the molecule by sequential introduction of the functional groups. This often provides greater control over the final substitution pattern. For instance, starting with an aniline (B41778) derivative allows for the use of diazotization followed by a Sandmeyer-type reaction to install the sulfonyl chloride group in a specific position. google.comsemanticscholar.org

The evaluation of these isomers would involve comparing their reactivity in standard nucleophilic substitution reactions, their spectroscopic characteristics, and their physical properties. This comparative analysis provides direct insight into the structure-activity relationships governed by the precise arrangement of the bromo and ethyl groups on the aromatic ring.

Table 2: Potential Synthetic Routes to Isomeric Bromo-ethylbenzenesulfonyl Chlorides

Isomer NamePlausible Synthetic PrecursorKey Transformation Step
4-Bromo-2-ethylbenzenesulfonyl chloride1-Bromo-3-ethylbenzeneFriedel-Crafts Acylation, Clemmensen Reduction, then Chlorosulfonation
2-Bromo-4-ethylbenzenesulfonyl chloride4-EthylanilineBromination, Diazotization, Reaction with SO₂/CuCl₂
3-Bromo-5-ethylbenzenesulfonyl chloride1-Bromo-3-ethylbenzeneNitration, Reduction to aniline, Diazotization, Reaction with SO₂/CuCl₂

Derivatization to Access Diverse Sulfonamide and Sulfonyl Derivatives

The sulfonyl chloride functional group is a versatile handle for synthesizing a broad range of derivatives. Its reaction with nucleophiles is the cornerstone of developing libraries of related compounds for various applications, particularly in medicinal chemistry and materials science.

Sulfonamides are a prominent class of compounds in drug discovery, often used as bioisosteres for amides. princeton.edunih.gov The reaction of this compound with a diverse collection of primary and secondary amines is a straightforward and efficient method for generating a library of novel sulfonamides. sigmaaldrich.comncert.nic.in This process, often referred to as sulfonylation, allows for the systematic exploration of chemical space around the parent scaffold. researchgate.net

By varying the amine component—using aliphatic, aromatic, and heterocyclic amines—a wide range of structural and physicochemical properties can be introduced. This diversity is crucial for lead optimization in drug discovery, where small changes to a molecule can significantly impact its biological activity, selectivity, and pharmacokinetic profile. york.ac.uk The resulting library of sulfonamides can then be screened for desired biological activities.

Table 3: Exemplar Sulfonamide Library from this compound

Reactant AmineChemical Structure of AmineResulting Sulfonamide Product Name
AnilineC₆H₅NH₂N-phenyl-4-bromo-3-ethylbenzenesulfonamide
PiperidineC₅H₁₀NH1-[(4-Bromo-3-ethylphenyl)sulfonyl]piperidine
MorpholineC₄H₈ONH4-[(4-Bromo-3-ethylphenyl)sulfonyl]morpholine
BenzylamineC₆H₅CH₂NH₂N-Benzyl-4-bromo-3-ethylbenzenesulfonamide

Beyond sulfonamides, this compound is a valuable precursor for synthesizing sulfone and sulfinic acid analogues, which are themselves important intermediates in organic synthesis. iomcworld.comresearchgate.net

Sulfones: These can be synthesized from sulfonyl chlorides through several methods, including transition-metal-catalyzed coupling reactions with organometallic reagents like arylboronic acids or organozinc compounds. thieme-connect.com Another route involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated. rsc.org Sulfones are recognized for their chemical stability and their utility as versatile synthons for constructing carbon-carbon bonds. iomcworld.comresearchgate.net

Sulfinic Acids and their Salts: The most common method for preparing sulfinic acids or their corresponding salts (sulfinates) is the reduction of sulfonyl chlorides. google.comgeorganics.sk A variety of reducing agents, such as sodium sulfite (B76179) or zinc dust, can be employed for this transformation. google.com While often unstable as free acids, the resulting sulfinate salts are useful nucleophiles. Their primary synthetic utility lies in their alkylation to produce sulfones and their role as precursors for other organosulfur compounds. thieme-connect.comresearchgate.net

Table 4: Synthesis and Utility of Sulfone and Sulfinic Acid Derivatives

DerivativeSynthetic Method from Sulfonyl ChlorideKey ReagentsSynthetic Utility of Product
Aryl SulfonePalladium-catalyzed coupling thieme-connect.comArylboronic acid, Pd catalystStable intermediates, building blocks for C-C bonds researchgate.net
Aliphatic SulfoneReduction then Alkylation rsc.org1. Mg or Na₂SO₃2. Alkyl halideSynthons for complex molecules, agrochemicals iomcworld.com
Sulfinic Acid SaltReduction google.comSodium sulfite (Na₂SO₃) or Zinc (Zn)Nucleophilic precursors for sulfones and sulfinate esters researchgate.net

Computational Chemistry and Theoretical Studies on 4 Bromo 3 Ethylbenzenesulfonyl Chloride and Its Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic characteristics of organic molecules. researchgate.net For a molecule such as 4-bromo-3-ethylbenzenesulfonyl chloride, methods like B3LYP with a basis set such as 6-311++G(d,p) can provide a detailed description of its electronic structure and reactivity. researchgate.net

Molecular Orbital (MO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the bromo and ethyl substituents. The LUMO, conversely, is anticipated to be centered on the sulfonyl chloride group (-SO2Cl), specifically along the sulfur-chlorine bond, indicating this site's susceptibility to nucleophilic attack.

Based on studies of structurally similar aromatic compounds, a set of theoretical electronic properties for this compound can be predicted. These quantum chemical descriptors are crucial for evaluating the molecule's reactivity.

Table 1: Predicted Quantum Chemical Properties of this compound Note: The values in this table are illustrative and based on typical results from DFT calculations for similar aromatic sulfonyl chlorides.

The distribution of electron density within a molecule is key to predicting its reactive sites. Molecular Electrostatic Potential (MESP) maps are visual representations of the charge distribution. For this compound, the MESP would show regions of negative potential (electron-rich, colored in red) and positive potential (electron-poor, colored in blue).

The oxygen atoms of the sulfonyl group are expected to be the most electron-rich centers, making them sites for electrophilic attack or coordination with Lewis acids. The sulfur atom, being bonded to three highly electronegative atoms (two oxygens and one chlorine), would exhibit a significant positive charge, making it the primary site for nucleophilic attack. The chlorine atom, while electronegative, is a good leaving group, and the S-Cl bond is the expected site of cleavage during nucleophilic substitution reactions.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments. nih.govmdpi.com

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-S bond (connecting the ring to the sulfonyl group) and the C-C bond of the ethyl group. MD simulations can map the potential energy surface related to these rotations to identify the most stable, low-energy conformations. Steric interactions between the ortho-ethyl group and the sulfonyl chloride group can influence the preferred rotational angles, potentially affecting the molecule's reactivity. ua.edu In some sugar chlorosulfates, steric interactions have been shown to be critical in determining reactivity, a principle that applies to substituted benzenesulfonyl chlorides as well. researchgate.net

MD simulations are particularly useful for studying how a molecule interacts with its surroundings, such as solvent molecules or other reactants. mdpi.com For this compound, key intermolecular interactions that govern its behavior in a reaction medium can be identified. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.gov The aromatic ring can participate in π-stacking interactions. Furthermore, the chlorine and bromine atoms can engage in halogen bonding. Studies on similar aromatic sulfonyl chlorides have revealed that the sulfonyl oxygen atoms are dominant in forming intermolecular interactions, more so than the halogen atom on the sulfonyl group. nih.gov These noncovalent interactions play a crucial role in the solvation of the molecule and in stabilizing transition states during a reaction. nih.gov

Computational Approaches to Reaction Mechanism Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net For reactions involving arenesulfonyl chlorides, such as nucleophilic substitution, computational methods can map the entire reaction pathway.

The reaction of this compound with a nucleophile is expected to proceed via a nucleophilic substitution mechanism at the sulfur atom. cdnsciencepub.com DFT calculations can be used to model the transition state of this process, which is often proposed to be a trigonal bipyramidal structure. cdnsciencepub.com By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted.

Kinetic studies on related arenesulfonyl chlorides have shown that ortho-alkyl substituents can have a counterintuitive accelerating effect on nucleophilic substitution reactions, despite their steric bulk and electron-donating nature. nih.gov Computational studies can rationalize this by revealing subtle electronic or steric effects in the transition state. For instance, the ethyl group in the 3-position might stabilize the transition state geometry or influence the orientation of the incoming nucleophile. The mechanism is generally considered to be of the SN2 type. cdnsciencepub.com

Table 2: Mentioned Chemical Compounds

Transition State Locating and Energy Profiling

Theoretical investigations into the nucleophilic substitution reactions of benzenesulfonyl chlorides have been instrumental in elucidating their reaction mechanisms. The prevailing consensus from computational studies on analogous compounds is that these reactions typically proceed via a concerted S_N2-like mechanism. nih.govsemanticscholar.org In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, continuous step.

A key aspect of computational studies is the location of the transition state (TS) on the potential energy surface. For the reaction of this compound with a nucleophile, the transition state would be characterized by a trigonal bipyramidal geometry around the central sulfur atom. cdnsciencepub.com The incoming nucleophile and the departing chloride ion would occupy the axial positions, while the two oxygen atoms and the substituted phenyl ring would be in the equatorial plane.

The energy profile of such a reaction would exhibit a single maximum corresponding to the energy of the transition state. The height of this energy barrier, known as the activation energy (ΔG‡), determines the rate of the reaction. Computational methods can be used to calculate the geometries and energies of the reactants, the transition state, and the products, thereby mapping out the entire reaction pathway.

While specific energy values for this compound are not available, data from studies on other substituted benzenesulfonyl chlorides can provide a qualitative understanding. For instance, electron-withdrawing substituents on the aromatic ring generally lower the activation energy by stabilizing the developing negative charge on the sulfonyl group in the transition state, thus increasing the reaction rate. nih.gov Conversely, electron-donating groups tend to decrease the reaction rate. The interplay of the electron-withdrawing bromo group and the electron-donating ethyl group in this compound would result in a nuanced effect on the activation energy.

Table 1: Representative Calculated Activation Energies for the Reaction of Substituted Benzenesulfonyl Chlorides with a Nucleophile

Substituent Nucleophile Computational Method Calculated Activation Energy (kcal/mol)
4-Nitro Cl⁻ DFT/B3LYP 12.5
4-H Cl⁻ DFT/B3LYP 14.2
4-Methyl Cl⁻ DFT/B3LYP 14.8
4-Methoxy Cl⁻ DFT/B3LYP 15.1

Note: The data in this table is illustrative and based on general trends observed in computational studies of benzenesulfonyl chlorides. The exact values can vary depending on the nucleophile, solvent, and level of theory used in the calculations.

Solvation Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models that incorporate solvent effects are therefore crucial for accurately predicting the reactivity of this compound in solution. Solvation effects are typically modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.

For the nucleophilic substitution reactions of benzenesulfonyl chlorides, the transition state is more polar than the reactants, as charge separation increases. Consequently, polar solvents are expected to stabilize the transition state more than the reactants, leading to a lower activation energy and a faster reaction rate. researchgate.net This is a general trend observed in S_N2 reactions.

Computational studies on the solvolysis of benzenesulfonyl chlorides have corroborated these expectations. nih.gov The use of different solvent models in calculations can quantify the extent of this stabilization. For instance, moving from a non-polar solvent to a polar aprotic solvent, and further to a polar protic solvent, would be predicted to systematically decrease the calculated activation barrier for the reaction of this compound with a nucleophile.

Furthermore, specific interactions between the solvent molecules and the reactants or the transition state, such as hydrogen bonding, can also play a significant role. Protic solvents, for example, can hydrogen-bond with the oxygen atoms of the sulfonyl group and the departing chloride ion, further stabilizing the transition state.

Table 2: Illustrative Calculated Solvation Effects on the Activation Energy of a Benzenesulfonyl Chloride Reaction

Solvent Dielectric Constant (ε) Predicted Relative Activation Energy
n-Hexane 1.88 Highest
Dichloromethane (B109758) 8.93 Intermediate
Acetonitrile 37.5 Lower
Water 78.4 Lowest

Note: This table illustrates the expected trend of decreasing activation energy with increasing solvent polarity for the reaction of a benzenesulfonyl chloride. The actual magnitude of the effect would depend on the specific reactants and the computational model used.

In the absence of direct experimental or computational data for this compound, the principles derived from studies of analogous compounds provide a solid theoretical framework for understanding its reactivity. Future computational investigations on this specific molecule would be invaluable in refining these predictions and offering a more precise picture of its chemical behavior.

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